molecular formula C8H18O B3432417 3-Octanol CAS No. 20296-29-1

3-Octanol

Cat. No. B3432417
CAS RN: 20296-29-1
M. Wt: 130.23 g/mol
InChI Key: NMRPBPVERJPACX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Octanol is a simple tertiary alcohol . It is a clear colorless liquid under standard conditions . It is also known by other names such as n-Octan-3-ol, Ethylamylcarbinol, Amylethylcarbinol, Ethyl-n-amylcarbinol, Octanol-3, D-n-Octanol, and Octan-3-ol .


Synthesis Analysis

3-Octanol can be prepared in the racemic form by the reduction of ethyl-n-amyl ketone with sodium in an ether solution .


Molecular Structure Analysis

The molecular formula of 3-Octanol is C8H18O . It has a molecular weight of 130.2279 . The structure of 3-Octanol includes the arrangement of atoms and the chemical bonds that hold the atoms together. The 3-Octanol molecule contains a total of 26 bonds. There are 8 non-H bonds, 5 rotatable bonds, 1 hydroxyl group, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

3-Octanol has a boiling point of 195°C and a melting point of -16°C . It is only slightly soluble in water due to the nonpolar nature of the lengthy carbon chain, but it is highly soluble in organic solvents such as ethers and alcohols .

Scientific Research Applications

1. Structural Characterization and Molecular Dynamics

  • Study Focus : A study by Napoleon and Moore (2006) investigated structurally isomeric octanol interfacial systems, including 3-octanol, using molecular dynamics simulation techniques. The research aimed to probe the atomistic structure of liquid/liquid interfaces, particularly focusing on the interaction between 3-octanol and water. It was found that 3-octanol forms a hydrogen-bonding network with water, affecting the structure and behavior of these interfaces (Napoleon & Moore, 2006).

2. Industrial and Biotechnological Applications

  • 1-Octanol Production in E. coli : Although focusing on 1-octanol, a study by Hernández Lozada et al. (2020) has relevance due to the structural similarity with 3-octanol. They developed a pathway for producing 1-octanol in Escherichia coli, which can be insightful for similar applications in 3-octanol production. This research underlines the potential of microbe-engineered production methods for octanol variants, including 3-octanol (Hernández Lozada et al., 2020).

3. Environmental and Safety Assessments

  • Safety Assessment of 3-Octanol : A study conducted by Api et al. (2020) evaluated the safety of 3-octanol in various applications. It concluded that 3-octanol is not genotoxic and does not pose significant risks in terms of repeated dose toxicity, reproductive toxicity, and other safety concerns at current levels of use. This finding is crucial for its application in various industries (Api et al., 2020).

4. Spectroscopic and Physicochemical Studies

  • Intermolecular Interactions and Spectroscopy : Research by Pocheć et al. (2022) on n-octanol, which is structurally similar to 3-octanol, provides insights into spectroscopic signatures and intermolecular interactions. This study, involving spectroscopic techniques and theoretical models, offers valuable information that could be applicable to understanding theproperties and behaviors of 3-octanol in various environments (Pocheć et al., 2022).

5. Phase Equilibria and Solubility Studies

  • Solubility in Supercritical Fluids : A study by Fourie, Schwarz, and Knoetze (2008) examined the phase equilibria of alcohols, including 3-octanol, in supercritical carbon dioxide. This research is significant for industrial applications as it helps understand the solubility behaviors of 3-octanol in different conditions, which is crucial for extraction and separation processes (Fourie et al., 2008).

6. Photocatalytic Applications

  • Photocatalytic Oxidation Studies : The study by Sunada and Heller (1998) explored the effect of different environments on the photocatalytic oxidation of 3-octanol. This research contributes to understanding the application of 3-octanol in photocatalytic processes, which can be relevant in environmental remediation and chemical synthesis (Sunada & Heller, 1998).

7. Role in Pheromone Systems

  • Pheromone Component in Ants : Brand (1985) identified 3-octanol as a component of the alarm pheromone complex in certain ant species. This discovery highlights the biological significance of 3-octanol in the communication systems of insects, offering potential applications in pest control and ecological studies (Brand, 1985).

Safety And Hazards

3-Octanol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding contact with skin, eyes, and clothing, avoiding breathing vapors or spray mist, and not ingesting the substance .

properties

IUPAC Name

octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-3-5-6-7-8(9)4-2/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRPBPVERJPACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862252
Record name 3-Octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with a strong, oily-nutty, herbaceous odour
Record name 3-Octanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/397/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

173.00 to 175.00 °C. @ 760.00 mm Hg
Record name (S)-3-Octanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in alcohol, ether; insoluble in water
Record name 3-Octanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/397/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.817-0.824
Record name 3-Octanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/397/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Octanol

CAS RN

589-98-0, 29063-28-3, 20296-29-1, 22658-92-0
Record name 3-Octanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=589-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Octanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octyl alcohol, mixed isomers
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029063283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Octanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.790
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (±)-octan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.724
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-OCTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73DZ0U3U1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (S)-3-Octanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-45.00 °C. @ 760.00 mm Hg
Record name (S)-3-Octanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Octanol
Reactant of Route 2
Reactant of Route 2
3-Octanol
Reactant of Route 3
Reactant of Route 3
3-Octanol
Reactant of Route 4
Reactant of Route 4
3-Octanol
Reactant of Route 5
3-Octanol
Reactant of Route 6
Reactant of Route 6
3-Octanol

Citations

For This Compound
10,700
Citations
RL Napoleon, PB Moore - The Journal of Physical Chemistry B, 2006 - ACS Publications
… The 3-octanol molecules oriented to H-bond with the water phase. However, due to the … ” 3-octanol vs a “dry” 3-octanol/water interface. The inclusion of water molecules in the 3-octanol …
Number of citations: 26 pubs.acs.org
F Sunada, A Heller - Environmental science & technology, 1998 - ACS Publications
… products generated in the photocatalytic oxidation of liquid 3-octanol and 3-octanone. The rates … The organic phase extracted initial oxidation products of 3-octanol were 3-octanone, n-…
Number of citations: 74 pubs.acs.org
K Matsumori, S Izumi, H Watanabe - Agricultural and biological …, 1989 - Taylor & Francis
… (S)-3octanol, bp 77 _78C (20mmHg), [1X1~2 + 7.3 (CHCI3 ). This crude (S)-3-octanol was … No difference in activity between the optically active and racemic 3-octanol was observed; …
Number of citations: 20 www.tandfonline.com
MC Cammaerts, AB Attygalle… - Physiological …, 1985 - Wiley Online Library
… We describe here behavioural tests with these two chiral enantiomers of 3-octanol on … to (S)3-octanol and the liquid paraffin control. The results with the racemic mixture, (R,S)-3octanol, …
M Żurowska, M Filipowicz, M Czerwiński, M Szala - Liquid Crystals, 2019 - Taylor & Francis
… )-3-octanol have been designed, synthesised and characterised. (S)-(+)-3-octanol was very … In other words, compounds based on (S)-(+)-3-octanol possess only one tilted chiral phase (…
Number of citations: 24 www.tandfonline.com
A Deptuch, A Lelito, E Juszyńska-Gałązka… - Physical Chemistry …, 2023 - pubs.rsc.org
The formation of glass of the anticlinic high-tilted smectic CA* phase even at low cooling rates (≥2 K min−1) is reported for (S)-4′-(1-ethylhexyloxycarbonyl)biphenyl-4-yl 4-[5-(2,2,3,3,4,…
Number of citations: 5 pubs.rsc.org
X Zhang, G Li, Z Zhang, S Tian - Postharvest Biology and Technology, 2023 - Elsevier
… These results suggest that 3-octanol controls gray mold by … 3-octanol in managing gray mold on postharvest fruit and provide a theoretical basis for the antifungal activity of 3-octanol …
Number of citations: 2 www.sciencedirect.com
CE Bryan, NC Burnett, RB Wearn - Journal of the American …, 1951 - ACS Publications
… d-3-Octanol has been found in Japanese … Z-3-Octanol occurs in French lavender oil5; it forms an allophanate melting at167 and an -naphthylurethan meltingat 81. Racemic 3-octanol …
Number of citations: 2 pubs.acs.org
M Fujiwhara, K Mori - Agricultural and biological chemistry, 1986 - jstage.jst.go.jp
Fourthly, resolution of (±)-l-octen-3-ol followed by hy-drogenation furnished (R)-H,[a] 2/-7.40 (EtOH). 7) Fifthly, resolution of (±)-l-octyn-3-ol followed by hy-drogenation gave (i?)-la,[afe1-…
Number of citations: 17 www.jstage.jst.go.jp
M Urbańska, P Morawiak, M Senderek - Journal of Molecular Liquids, 2021 - Elsevier
The electro-optical properties (tilt angle of the director and spontaneous polarisation) of eight smectic liquid crystalline compounds with a chiral centre based on (S)-(+)-3-octanol and …
Number of citations: 7 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.